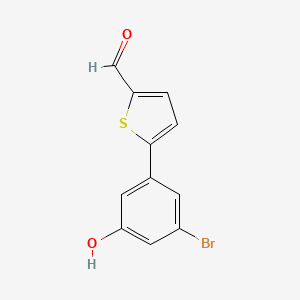
3-Bromo-5-(2,6-difluorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(2,6-difluorophenyl)phenol, 95% (3,5-difluorophenyl bromide) is a synthetic compound with a wide range of applications in scientific research. It is a brominated phenol, with a molecular weight of 250.09 g/mol and a melting point of 98-99°C. 3,5-difluorophenyl bromide is soluble in methanol, ethanol, and chloroform, and is insoluble in water. This compound has been used in a variety of scientific research applications, including organic synthesis, drug synthesis, and biochemistry.
Aplicaciones Científicas De Investigación
3,5-difluorophenyl bromide is widely used in scientific research for a variety of applications. It has been used as a reagent in the synthesis of organic compounds, including drugs, pharmaceuticals, and other biologically active molecules. It has also been used in the synthesis of peptides, proteins, and other biomolecules. In addition, 3,5-difluorophenyl bromide has been used in the synthesis of fluorescent dyes, which are used in a variety of biological and chemical applications.
Mecanismo De Acción
3,5-difluorophenyl bromide is an electrophile, which means that it is capable of reacting with nucleophiles. When 3,5-difluorophenyl bromide reacts with a nucleophile, it forms a covalent bond with the nucleophile. This covalent bond is formed by the donation of a pair of electrons from the nucleophile to the bromine atom of 3,5-difluorophenyl bromide. This covalent bond formation is responsible for the reactivity of 3,5-difluorophenyl bromide in scientific research.
Biochemical and Physiological Effects
3,5-difluorophenyl bromide has not been studied extensively for its biochemical and physiological effects. However, it is known to be a mild irritant to the skin and eyes. It is also known to be toxic if ingested, and should be handled with care. In addition, 3,5-difluorophenyl bromide has been reported to be mutagenic in some studies, and should be handled with caution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3,5-difluorophenyl bromide in laboratory experiments is its reactivity. It is a versatile reagent that can be used in a variety of synthetic and biochemical applications. In addition, it is relatively inexpensive and easy to obtain.
The main limitation of using 3,5-difluorophenyl bromide in laboratory experiments is its toxicity. It is a mild irritant and can be toxic if ingested. In addition, it can be mutagenic and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for research involving 3,5-difluorophenyl bromide. These include further investigations into its biochemical and physiological effects, as well as its potential applications in drug and pharmaceutical synthesis. In addition, further research into its reactivity and its potential to form covalent bonds with nucleophiles could lead to new and innovative synthetic methods. Finally, further investigations into its mutagenic potential could lead to improved safety protocols for its use in laboratory experiments.
Métodos De Síntesis
3,5-difluorophenyl bromide can be synthesized through a two-step process. The first step involves the reaction of 2,6-difluorobenzene with bromine in the presence of a base such as potassium carbonate. This reaction produces 3,5-difluorophenyl bromide and potassium bromide. The second step involves the reaction of 3,5-difluorophenyl bromide with a base such as sodium hydroxide. This reaction produces 3,5-difluorophenol and sodium bromide.
Propiedades
IUPAC Name |
3-bromo-5-(2,6-difluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF2O/c13-8-4-7(5-9(16)6-8)12-10(14)2-1-3-11(12)15/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCWKVHYOCQYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=CC(=C2)Br)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686395 |
Source


|
| Record name | 5-Bromo-2',6'-difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261902-87-7 |
Source


|
| Record name | 5-Bromo-2',6'-difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














